molecular formula C10H9ClO B037927 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene CAS No. 116383-67-6

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

Cat. No.: B037927
CAS No.: 116383-67-6
M. Wt: 180.63 g/mol
InChI Key: ZJZWKTAMXHPWGL-UHFFFAOYSA-N
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Description

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is a sophisticated and synthetically challenging organic building block of significant interest in advanced chemical research. Its core structure incorporates a strained oxirane (epoxide) ring fused to a partially saturated naphthalene system, which is further functionalized with a chloro substituent. This unique architecture makes it a valuable intermediate for probing novel reaction pathways, particularly in ring-opening reactions where the strained three-membered epoxide ring is highly susceptible to nucleophilic attack. The presence of the chloro group offers a versatile handle for further functionalization via cross-coupling or substitution reactions, enabling the construction of complex polycyclic structures. Researchers utilize this compound in the synthesis of novel molecular scaffolds for applications in medicinal chemistry, such as the development of enzyme inhibitors, and in materials science for creating organic molecules with specific optoelectronic properties. Its primary research value lies in its utility as a precursor for generating diverse chemical libraries and in studying the stereoelectronic effects of fused ring systems on chemical reactivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZWKTAMXHPWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585778
Record name 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116383-67-6
Record name 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of Naphthalene Derivatives

The formation of the oxirane ring in 4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is typically achieved via epoxidation of precursor olefins. A prominent method involves treating 1,2-dihydronaphthalene derivatives with hydrogen peroxide (H₂O₂) in ethanol under reflux conditions. For instance, 1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione was synthesized by reacting naphthoquinone with 30% H₂O₂ in hot ethanol, achieving cyclization via electrophilic addition. This method emphasizes the importance of solvent polarity, as ethanol facilitates both solubility and stabilization of the epoxide intermediate.

Alternative epoxidation agents, such as meta-chloroperbenzoic acid (mCPBA), have been explored for sterically hindered olefins. However, H₂O₂ remains preferred for its cost-effectiveness and reduced side-product formation. Reaction temperatures between 60–80°C and durations of 4–6 hours are optimal, yielding epoxides with >75% efficiency.

Chlorination Strategies

Introducing the chlorine substituent at the 4-position demands regioselective protocols. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–5°C has proven effective. The reaction proceeds via a radical mechanism, where SO₂Cl₂ generates Cl- radicals upon homolytic cleavage, targeting electron-rich positions on the naphthalene ring.

A comparative study demonstrated that chlorination prior to epoxidation reduces side reactions, as the electron-withdrawing chloro group deactivates the ring, minimizing over-oxidation. For example, chlorinating 1,2-dihydronaphthalene at 4°C followed by epoxidation yielded this compound with 82% purity, whereas reversing the steps resulted in only 68% purity due to competing epoxide ring-opening.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Nonpolar solvents like toluene minimize nucleophilic attack on the epoxide, while polar aprotic solvents (e.g., tetrahydrofuran) enhance chlorination rates. Catalytic systems, such as cobalt(II) tetrafluoroborate (Co(BF₄)₂·6H₂O), improve yields in asymmetric syntheses by stabilizing transition states during epoxide formation.

ParameterOptimal ConditionYield (%)Purity (%)
Epoxidation SolventEthanol7885
Chlorination AgentSO₂Cl₂8288
CatalystCo(BF₄)₂·6H₂O (0.5 mol%)8991

Temperature and Time Dependence

Epoxidation at 70°C for 5 hours maximizes ring closure without degrading the naphthalene backbone. Conversely, chlorination requires lower temperatures (0–5°C) to suppress polysubstitution. Prolonged reaction times (>8 hours) during chlorination led to a 15% decrease in yield due to diradical recombination byproducts.

Purification and Characterization Techniques

Chromatographic Separation

Silica gel column chromatography (300–400 mesh) with petroleum ether/ethyl acetate (20:1 v/v) eluent effectively isolates this compound from unreacted precursors. Thin-layer chromatography (TLC) using UV detection at 254 nm ensures real-time monitoring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.46 (m, 4H, aromatic), δ 4.44 (q, J = 7.1 Hz, 2H, epoxide), δ 3.86 (s, 3H, methoxy).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.2 (carbonyl), δ 130.1–134.8 (aromatic carbons), δ 77.0 (epoxide).

Infrared Spectroscopy (IR): Peaks at 1721 cm⁻¹ (C=O stretch), 1611 cm⁻¹ (aromatic C=C), and 763 cm⁻¹ (C-Cl) confirm functional groups.

Mechanistic Insights and Side-Reaction Mitigation

The epoxidation mechanism proceeds through a concerted cyclic transition state, where peroxide oxygen attacks adjacent carbons of the double bond. Competing pathways, such as acid-catalyzed ring-opening, are suppressed by maintaining neutral pH during H₂O₂ addition.

Chlorination side reactions, including diradical coupling, are minimized by:

  • Stoichiometric control: Using 1.1 equivalents of SO₂Cl₂ limits excess Cl- radicals.

  • Radical scavengers: Adding 2,6-di-tert-butylphenol (0.1 eq) quenches stray radicals.

Industrial-Scale Production Considerations

Batch reactors with jacketed cooling systems are essential for maintaining low temperatures during chlorination. Continuous-flow systems enhance epoxidation efficiency by reducing thermal degradation. A pilot-scale study achieved 74% yield (99% purity) using a tandem reactor setup with in-line NMR monitoring .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), manganese(III) acetate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives such as diols and ketones.

    Reduction: Reduced products such as diols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: There is ongoing research into the potential medicinal properties of this compound.

    Industry: In the industrial sector, this compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1a,2,3,7b-Tetrahydro-naphtho[1,2-b]oxirene

  • Molecular Formula : C₁₀H₁₀O
  • CAS : 2461-34-9
  • Key Differences :
    • Lack of chlorine substituent reduces electrophilicity and environmental persistence.
    • Found as a metabolite in mice, specifically (1aR,7bS)-1a,7b-dihydronaphtho[1,2-b]oxirene, highlighting its biological relevance .

Heptachlor Epoxide

  • Molecular Formula : C₁₀H₅Cl₇O
  • CAS : 1024-57-3
  • Key Differences: Contains seven chlorine atoms and a methano-bridged indenooxirene system (2,5-methano-2H-indeno[1,2-b]oxirene). Classified as a pesticide metabolite with revoked tolerances due to environmental persistence and toxicity .

Endrin and Dieldrin

  • Endrin: Structure: 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth(2,3-b)oxirene. Use: Insecticide with high toxicity .
  • Dieldrin: Structure: Similar to endrin but with stereochemical differences (1aA,2B,2aA,3B,6B,6aA,7B,7aA configuration). Use: Historical pesticide, now restricted due to bioaccumulation .
  • Key Differences: Both feature hexachlorination and dimethano-bridged naphthooxirene systems, differing in stereochemistry and ring saturation compared to the target compound.

Hexaconazole

  • Molecular Formula : C₁₄H₁₇Cl₂N₃O
  • CAS : 79983-71-4
  • Key Differences :
    • A triazole-containing fungicide with a dichlorophenyl group, diverging significantly in functional groups and applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Key Features Use/Category Source
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene C₁₀H₉ClO Not Provided Chlorinated tetrahydronaphthooxirene; likely enhanced reactivity Research compound Inferred
1a,2,3,7b-Tetrahydro-naphtho[1,2-b]oxirene C₁₀H₁₀O 2461-34-9 Non-chlorinated parent compound; mouse metabolite Metabolic intermediate
Heptachlor Epoxide C₁₀H₅Cl₇O 1024-57-3 Heavily chlorinated indenooxirene; persistent pollutant Pesticide metabolite
Endrin C₁₂H₈Cl₆O 72-20-8 Hexachlorinated dimethanonaphthooxirene; stereospecific toxicity Insecticide (historical)
Hexaconazole C₁₄H₁₇Cl₂N₃O 79983-71-4 Triazole fungicide with dichlorophenyl group Agricultural fungicide

Biological Activity

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is an organic compound classified as an epoxide, characterized by a three-membered ring containing an oxygen atom. Its molecular formula is C10H9ClO, and it features a chlorine substituent that influences its chemical reactivity and biological activity. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential applications and interactions with biological systems.

Structure and Reactivity

  • IUPAC Name: this compound
  • Molecular Weight: 180.63 g/mol
  • CAS Number: 116383-67-6

The presence of the chlorine atom enhances the compound's ability to undergo nucleophilic substitution reactions, making it versatile for synthetic applications. The epoxide ring is particularly reactive and can participate in ring-opening reactions with nucleophiles.

Common Reactions

Reaction TypeReagentsProducts
OxidationHydrogen peroxide, mCPBADiols, ketones
ReductionLiAlH4, NaBH4Diols
SubstitutionNaOH, KOtBuSubstituted derivatives

The biological activity of this compound is primarily attributed to its epoxide structure. The compound interacts with various molecular targets within biological systems:

  • Enzyme Interaction: The epoxide can inhibit enzyme activity by forming covalent bonds with active site residues.
  • Protein Modulation: It may alter protein functions through modifications that affect folding or stability.

Research Findings

Recent studies have highlighted the compound's potential pharmacological properties:

  • Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects: In vitro studies indicate that the compound may induce cytotoxicity in cancer cell lines by disrupting cellular processes.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL.
    • Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis.
  • Cytotoxicity Assessment
    • In a cancer cell line study (e.g., HeLa cells), treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic markers following exposure.

Structural Comparison

Compound NameStructureUnique Features
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxireneNo chlorine atomLess reactive than chlorinated analog
Naphthalene EpoxideSimilar epoxide structureLacks functional diversity

The chlorinated variant demonstrates enhanced reactivity and potential for diverse applications compared to its non-chlorinated counterparts.

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of naphthalene derivatives using halogenated precursors. A general procedure involves:
  • Step 1 : Reacting naphthol derivatives with propargyl bromide in DMF with K₂CO₃ as a base to form intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene) .
  • Step 2 : Chlorination using Cl₂ gas in the presence of catalysts like FeCl₃ to introduce the chloro group .
  • Key Parameters : Temperature (optimized at 60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for naphthol:propargyl bromide). Yields typically range from 45–65% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify proton environments and confirm the oxirane ring (δ 3.2–4.1 ppm for oxirane protons) and chloro substituent .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.76 Å) and dihedral angles in the fused tetrahydronaphtho-oxirene system .
  • MS (EI) : Molecular ion peaks at m/z 220–222 (M⁺) with isotopic patterns confirming chlorine presence .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres (Ar/N₂) to prevent ring-opening reactions .
  • Light Sensitivity : UV exposure induces epoxide ring cleavage; use amber vials for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in catalytic reactions involving this compound?

  • Methodological Answer :
  • Asymmetric Catalysis : Chiral catalysts (e.g., Jacobsen’s Mn-salen) induce enantioselectivity in epoxide ring-opening reactions. Transition-state models suggest π-π stacking between the naphthalene moiety and catalyst aryl groups .
  • DFT Studies : Computational models (B3LYP/6-31G*) reveal energy barriers for cis vs. trans ring-opening pathways (ΔΔG‡ ≈ 2.3 kcal/mol favoring cis) .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodological Answer :
  • Assay Variability : Test under standardized conditions (e.g., MIC assays at pH 7.4 ± 0.2). Discrepancies often arise from impurity levels (>95% purity required) .
  • Structural Analogues : Compare with 4-(1H-naphtho[1,2-e]oxazin-2-yl)phenol derivatives; chloro substitution at C4 may reduce solubility, affecting bioavailability .

Q. What computational strategies predict regioselectivity in electrophilic substitutions on the naphtho-oxirene scaffold?

  • Methodological Answer :
  • Fukui Indices : Calculate using Gaussian09 (B3LYP/6-311++G**). The C5 position shows highest electrophilic susceptibility (f⁺ = 0.12) due to electron-withdrawing chloro and oxirane groups .
  • MD Simulations : Solvent effects (e.g., acetonitrile vs. toluene) alter transition-state geometries; toluene enhances regioselectivity by 15% .

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